![molecular formula C19H23BO3 B1454972 2-[4-(4-Metoxifenil)fenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano CAS No. 446311-34-8](/img/structure/B1454972.png)
2-[4-(4-Metoxifenil)fenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
The compound “2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a phenylboronic ester derivative . It’s a complex organic compound that contains boron, oxygen, and carbon atoms in its structure .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 4-methoxyaniline with 2-bromo-1-phenylethanone in the presence of cesium carbonate. This reaction forms an intermediate product, which is then reduced at the carbonyl group to form the final product .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray single crystal diffraction and optimized by Density Functional Theory (DFT). The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Aplicaciones Científicas De Investigación
Análisis de la Estructura Molecular
Este compuesto se ha utilizado en estudios para determinar las estructuras moleculares a través de cálculos cuántico-químicos, espectroscopia de RMN y análisis de difracción de rayos X . Los datos obtenidos de estos métodos ayudan a comprender la conformación, la distribución electrónica y la reactividad potencial de la molécula.
Síntesis de Derivados de Ésteres de Ácido Fenilborónico
Los ésteres de ácido fenilborónico son intermediarios ampliamente utilizados en biología, síntesis orgánica, catálisis e ingeniería cristalina . El compuesto en cuestión sirve como precursor para la síntesis de derivados de ésteres de ácido fenilborónico, que tienen diversas aplicaciones, incluyendo el desarrollo de fármacos anticancerígenos .
Desarrollo de Fármacos
Los derivados del compuesto se han explorado por su potencial en el desarrollo de fármacos. Por ejemplo, Velcade, un fármaco anticancerígeno, se basa en una estructura similar de ácido bórico . Esto destaca la relevancia del compuesto en la química medicinal.
Glucosilación de la Insulina
Los investigadores han utilizado derivados de ácido fenilborónico para la glucosilación de la insulina, lo que es crucial para el tratamiento de la diabetes. El compuesto se puede unir a microesferas de gel para regular la liberación de insulina .
Prevención de la Agregación Celular
Los derivados de ácido fenilborónico, como el que se analizó, se han injertado en polímeros para prevenir la agregación celular causada por anticuerpos que se adhieren a los glóbulos rojos después de las transfusiones de sangre .
Inhibición de la Ciclooxigenasa (COX)
El compuesto se ha evaluado por su capacidad para inhibir las enzimas ciclooxigenasas, que son objetivos de los fármacos antiinflamatorios . Esta aplicación es significativa para el desarrollo de nuevos agentes terapéuticos para afecciones relacionadas con la inflamación.
Actividad Antimicrobiana y Antibiótica
Los derivados de este compuesto han mostrado promesa en la actividad antimicrobiana y antibiótica. Esto abre avenidas para su uso en el tratamiento de infecciones y el desarrollo de nuevos antibióticos .
Desarrollo de Andamios Medicinales
Las características estructurales de este compuesto son importantes para el desarrollo de varios andamios medicinales. Estos incluyen actividades como anti-VIH, antituberculosas, antivirales, antibacterianas y anticancerígenas .
Mecanismo De Acción
Target of Action
It’s known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic esters are known to interact with biological targets through the boronic acid moiety, which can form reversible covalent bonds with diols and amino acids in biological systems .
Biochemical Pathways
Phenylboronic esters have been used in a variety of applications, including the glycosylation of insulin and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 4-MPP-TMD in laboratory experiments are its stability, non-toxicity, and low cost. It is also relatively easy to synthesize and store, making it an ideal reagent for use in a variety of experiments. The main limitation of 4-MPP-TMD is its low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
The potential applications of 4-MPP-TMD are still being explored, and there are a number of potential future directions for research. These include the use of 4-MPP-TMD in the synthesis of novel drug molecules, the development of new catalysts based on the compound, the use of 4-MPP-TMD in the synthesis of polymers and other materials, and the use of 4-MPP-TMD as a reagent in organic synthesis. In addition, further research into the biochemical and physiological effects of 4-MPP-TMD is needed in order to understand its potential toxicity and other safety considerations.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as glycosyltransferases and proteases, forming reversible covalent bonds with their active sites. These interactions can modulate enzyme activity, either inhibiting or enhancing their catalytic functions. Additionally, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can bind to proteins and other biomolecules, influencing their structural conformation and stability .
Cellular Effects
The effects of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling proteins and receptors. It has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also bind to DNA and RNA, affecting gene expression and transcriptional regulation. Additionally, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with cell membrane components, influencing membrane fluidity and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in animal models vary with dosage. At low doses, this compound can enhance enzyme activity and improve metabolic function. At high doses, it can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without adverse effects .
Metabolic Pathways
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. This compound can also interact with cofactors like NADH and FAD, influencing redox reactions and energy production. The presence of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter metabolite levels and metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within tissues can vary, with higher concentrations observed in metabolically active organs .
Subcellular Localization
The subcellular localization of 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to specific organelles, where it can exert its biochemical effects. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRWTPGYBTKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446311-34-8 | |
| Record name | 2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





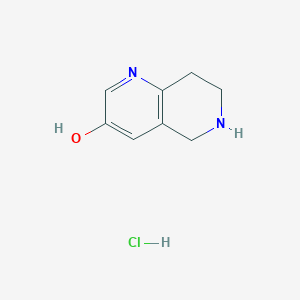
![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)


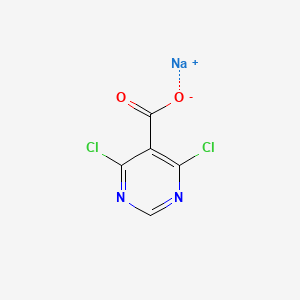
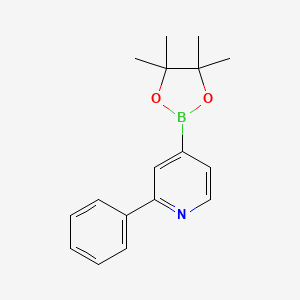
![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)
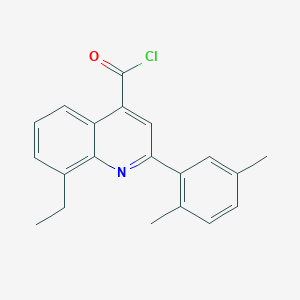


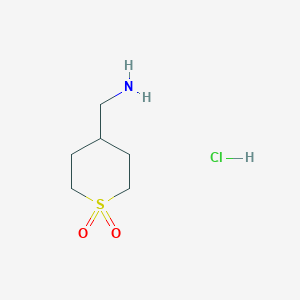
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)